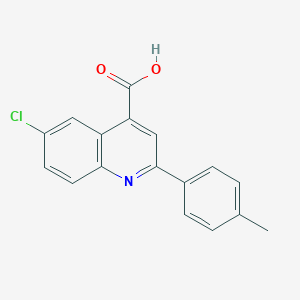

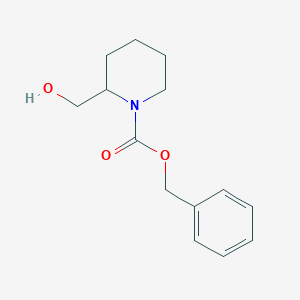

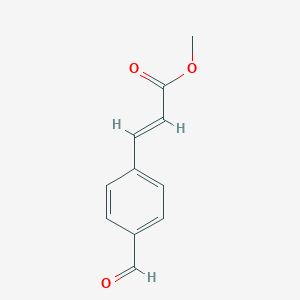

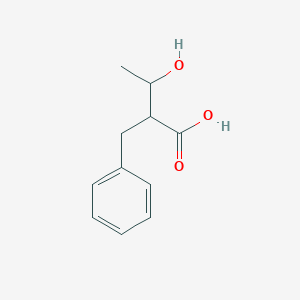

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and related compounds involves several key steps, including N hydrocarbylation, chloridization, cyclic addition, and hydrolysis. Improvements in the synthesis method have led to increased yields of more than 10% compared to previous literature (L. Chun, 2000). Enzyme-catalyzed hydrolysis has also been reported as a facile route to optically active piperidines (R. Chěnevert & M. Dickman, 1992).

Molecular Structure Analysis

X-ray diffraction analysis has been pivotal in determining the molecular and crystal structures of compounds related to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including Claisen rearrangement, which leads to the formation of piperidine derivatives from serine and terminal acetylenes. These reactions highlight the versatility of this compound as an intermediate in the synthesis of a broad range of amines containing a substituted piperidine subunit (Hukum P. Acharya & D. Clive, 2010).

Physical Properties Analysis

The physical properties of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate derivatives have been studied extensively. Techniques such as X-ray diffraction, FTIR, and NMR spectroscopy have been employed to characterize these compounds and elucidate their structure-activity relationships (S. Janani et al., 2020).

Chemical Properties Analysis

Research on the chemical properties of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and its derivatives has shown that these compounds exhibit a variety of reactivities and are useful in the synthesis of pharmacologically interesting molecules. Their ability to undergo nucleophilic addition, intramolecular elimination, and hydrogenation reactions makes them valuable in organic synthesis and medicinal chemistry applications (J. Ruano, J. Alemán & M. Cid, 2006).

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity : Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been identified for their potent anti-acetylcholinesterase activity, with specific compounds being developed as antidementia agents (Sugimoto et al., 1990).

Cancer Treatment Potential : Novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones have shown high and selective inhibition of CARM1, indicating potential as treatments for hormone-dependent tumors like prostate and breast cancers (Cheng et al., 2011).

Antibacterial and Antifungal Properties : New piperidine-substituted benzothiazole derivatives have demonstrated good antibacterial and antifungal properties (Shafi et al., 2021).

Improved Synthesis Methods : Studies have introduced new synthesis methods for piperidine derivatives, such as 1-benzenemethyl piperidine-4-carboxylic acid, leading to increased yields and simplified processes (Chun, 2000).

Electronic Characteristics in Hydroxypiperidines : Research on the electronic characteristics of protecting groups in hydroxypiperidines found that benzylated piperidines show increased stabilization in axial epimers compared to benzoylated piperidines (Heuckendorff et al., 2010).

Pharmacological Applications : Piperidine derivatives have been explored for their pharmacological applications, including as σ-receptor ligands with potential for treating various central nervous system disorders (Tacke et al., 2003).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDHNGWPNSYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909685 | |

| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

105706-75-0 | |

| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)